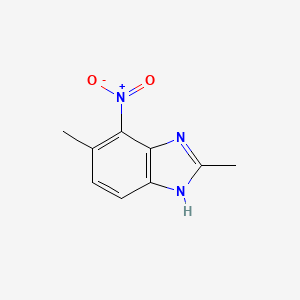

2,5-Dimethyl-4-nitrobenzimidazole

説明

The Benzimidazole (B57391) Core: A Privileged Pharmacophore in Medicinal Chemistry

The term "privileged pharmacophore" refers to a molecular scaffold that is capable of binding to multiple biological targets, thereby exhibiting a wide range of pharmacological activities. bohrium.comekb.eg The benzimidazole ring system, a bicyclic aromatic compound formed by the fusion of a benzene (B151609) ring and an imidazole (B134444) ring, is a quintessential example of such a scaffold. questjournals.orgnih.gov Its structural similarity to naturally occurring purines allows it to interact with a variety of enzymes and receptors within the body, making it a cornerstone in drug discovery. questjournals.orgnih.gov

The versatility of the benzimidazole core is evident in the diverse array of drugs that incorporate this moiety. humanjournals.com These include anthelmintics (e.g., albendazole), proton pump inhibitors (e.g., omeprazole), antihistamines, and antihypertensives. nih.govrsc.org This broad spectrum of activity has cemented the benzimidazole nucleus as a highly sought-after starting point for the development of new therapeutic agents. humanjournals.com

Historical Trajectories and Modern Developments in Substituted Benzimidazole Research

The first benzimidazole was synthesized in 1872 by Hoebrecker through the reduction of 2-nitro-4-methyl acetanilide. questjournals.org This seminal discovery laid the groundwork for over a century of research into the chemical and biological properties of benzimidazole derivatives. researchgate.net Early investigations focused on understanding the fundamental reactivity and properties of the benzimidazole ring system.

In recent decades, research has shifted towards the development of novel synthetic methodologies and the exploration of new therapeutic applications for substituted benzimidazoles. Modern synthetic strategies, including microwave-assisted and green chemistry approaches, have enabled the efficient and environmentally friendly production of a vast library of benzimidazole derivatives. bohrium.com These advancements have allowed for the systematic exploration of structure-activity relationships (SAR), leading to the identification of compounds with enhanced potency and selectivity for various biological targets. ozguryayinlari.com

Specific Academic Interest in 2,5-Dimethyl-4-nitrobenzimidazole and Its Analogues

While extensive research exists for the broader class of nitrobenzimidazoles, specific academic studies focusing solely on this compound are limited in the public domain. The academic interest in this particular compound and its close analogues lies in the unique interplay of the electron-donating methyl groups and the electron-withdrawing nitro group on the benzimidazole core. This substitution pattern is expected to modulate the electronic properties and, consequently, the biological activity of the molecule.

Research on analogous structures, such as 2-substituted-5-nitrobenzimidazoles and various dimethyl-nitro-benzimidazole isomers, provides valuable insights. For instance, studies on 2-methyl-5-nitrobenzimidazole (B158376) have explored its potential in various therapeutic areas. The presence and position of the nitro group are known to significantly influence the biological activity of benzimidazole derivatives, often imparting antimicrobial, anticancer, and antiparasitic properties. tandfonline.comnih.gov

The synthesis of related compounds, such as 2-(4-methylphenyl)-6-nitro-1H-benzimidazole, has been documented, with characterization data providing a basis for comparison. questjournals.org The investigation of such analogues helps to build a more comprehensive understanding of the structure-activity relationships within this subclass of nitrobenzimidazoles.

Scope and Current Trends in Nitrobenzimidazole Compound Investigations

The investigation of nitrobenzimidazole compounds remains an active and promising area of research in medicinal chemistry. tandfonline.com Current trends are focused on the design and synthesis of novel derivatives with improved therapeutic profiles, including enhanced efficacy, reduced toxicity, and the ability to overcome drug resistance. tandfonline.com

Researchers are exploring a wide range of biological activities for nitrobenzimidazoles, including their potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents. nih.govresearchgate.net The development of new synthetic methods continues to be a priority, with an emphasis on creating diverse libraries of compounds for high-throughput screening. tandfonline.com Furthermore, computational studies, such as molecular docking, are being increasingly utilized to predict the interactions of nitrobenzimidazole derivatives with biological targets and to guide the design of more potent and selective compounds.

Interactive Data Tables

To provide a clearer understanding of the research findings in the field of substituted nitrobenzimidazoles, the following interactive data tables summarize the synthesis and biological activities of various derivatives.

Table 1: Synthesis of Substituted Nitrobenzimidazole Derivatives

| Compound Name | Starting Materials | Synthetic Method | Reference |

| 2-(4-methylphenyl)-6-nitro-1H-benzimidazole | o-Phenylenediamine (B120857), Aldehyde | Condensation with ammonium (B1175870) salts | questjournals.org |

| 5-Nitro-2-aryl substituted-1H-benzimidazoles | 4-Nitro-o-phenylenediamine (B140028), Phenoxyacetic acids | Microwave-assisted cyclo-condensation | nih.gov |

| 5-Nitro benzimidazole derivatives | 4-Nitro-1,2-phenylenediamine, Aromatic aldehydes | Refluxing with sodium metabisulphite | |

| 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides | 5(6)-nitro-1H-benzimidazol-2-amine, 2-chloroacetamides | Reaction with K2CO3 in acetonitrile (B52724) | ozguryayinlari.com |

Table 2: Biological Activities of Substituted Nitrobenzimidazole Derivatives

| Compound/Derivative Class | Biological Activity Investigated | Key Findings | Reference |

| 2-(4-methylphenyl)-6-nitro-1H-benzimidazole | Anxiolytic | Characterized as a potential anxiolytic agent. | questjournals.org |

| 5-Nitro-2-aryl substituted-1H-benzimidazoles | Antimicrobial | Showed activity against various microbial strains. | nih.gov |

| 5-Nitro benzimidazole derivatives | Vasorelaxant | Exhibited vasorelaxant effects on rat aorta rings. | |

| 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides | Antiprotozoal | Demonstrated activity against G. intestinalis and T. vaginalis. | ozguryayinlari.com |

| 6-Nitrobenzimidazole derivatives | Phosphodiesterase inhibition | Showed varying degrees of phosphodiesterase inhibition. |

Structure

3D Structure

特性

IUPAC Name |

2,5-dimethyl-4-nitro-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c1-5-3-4-7-8(9(5)12(13)14)11-6(2)10-7/h3-4H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDKNXWAFKNYXFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)NC(=N2)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10363532 | |

| Record name | 2,5-Dimethyl-4-nitro-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90349-14-7 | |

| Record name | 2,5-Dimethyl-4-nitro-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Mechanistic Elucidation

Strategic Design and Synthesis of 2,5-Dimethyl-4-nitrobenzimidazole Derivatives

The synthesis of this compound and its analogues requires careful strategic planning to control the regiochemistry of substitution on the benzimidazole (B57391) core. Key synthetic transformations include nitration, cyclization, and reduction, each presenting unique challenges and opportunities for methodological innovation.

Regioselective Nitration Protocols for Benzimidazole Scaffolds

The introduction of a nitro group onto the benzimidazole ring is a critical step in the synthesis of this compound. The position of nitration is highly dependent on the reaction conditions and the directing effects of the existing substituents.

The direct nitration of 2,5-dimethylbenzimidazole presents a challenge in achieving regioselectivity. Generally, nitration of substituted benzenes is governed by the electronic and steric effects of the substituents already present on the ring. In the case of 2,5-dimethylbenzimidazole, the methyl groups are ortho, para-directing activators. However, the imidazole (B134444) portion of the molecule can be protonated under strongly acidic nitrating conditions, which alters its directing effect.

For instance, the nitration of 4,7-dimethylbenzimidazole using concentrated nitric acid in concentrated sulfuric acid results in the formation of 4,7-dimethyl-5-nitrobenzimidazole. prepchem.com Similarly, the nitration of 2,4-dimethylimidazole (B189465) with fuming nitric acid in the presence of sulfuric acid and urea (B33335) yields 2,4-dimethyl-5-nitroimidazole. prepchem.com These examples highlight that the precise positioning of the nitro group is highly sensitive to the starting material and reaction conditions. A detailed study on the dinitration of 1,2-dialkoxybenzenes revealed that the regioselectivity is influenced by a single electron transfer (SET) process and the symmetry of the highest occupied molecular orbital (HOMO) of the aromatic system. nih.gov While this study does not directly involve 2,5-dimethylbenzimidazole, the principles of frontier molecular orbital theory and reaction mechanism can be extrapolated to understand and predict the outcome of its nitration.

To achieve the desired 4-nitro isomer specifically, a multi-step synthetic sequence is often more reliable than direct nitration. This can involve the synthesis of a precursor with a directing group that favors nitration at the 4-position, followed by the removal or transformation of that directing group.

Cyclization Reactions Utilizing Ortho-Substituted Precursors

A common and versatile strategy for the synthesis of benzimidazoles involves the cyclization of ortho-substituted aniline (B41778) derivatives. This approach offers excellent control over the substitution pattern of the final benzimidazole product. For the synthesis of this compound, a key precursor would be a 1,2-diaminobenzene derivative with the appropriate methyl and nitro substituents.

One established method involves the condensation of an o-phenylenediamine (B120857) with an aldehyde or carboxylic acid. rsc.orgresearchgate.net For example, 5-nitrobenzimidazole (B188599) derivatives have been synthesized by refluxing 4-nitro-1,2-phenylenediamine with various substituted aromatic aldehydes in dimethoxyethane in the presence of sodium metabisulfite (B1197395) as an oxidizing agent. This general approach can be adapted for the synthesis of this compound by starting with 3,6-dimethyl-4-nitro-1,2-phenylenediamine and reacting it with an appropriate source for the C2-methyl group, such as acetic acid or its equivalent.

The synthesis of the required ortho-substituted precursor is a critical aspect of this strategy. For instance, the synthesis of 4(7)-aza-5,6-dimethylbenzimidazole was achieved by condensing N-1-benzyl-4-aminoimidazole with 1-dimethylamino-2-methylbutan-3-one, followed by debenzylation. nih.gov While this example leads to an aza-benzimidazole, the principle of constructing the ring system from a functionalized precursor is directly applicable.

The following table summarizes various cyclization strategies for benzimidazole synthesis:

| Precursors | Reagents/Catalysts | Product Type | Reference |

| o-Phenylenediamine, Aldehyde | Supported Gold Nanoparticles | 2-Substituted Benzimidazoles | mdpi.com |

| o-Phenylenediamine, Aldehyde | Phosphoric Acid | 1,2-Disubstituted Benzimidazoles | rsc.org |

| 2-Haloanilines, Aldehydes, Ammonia | Ni-catalyst | Benzimidazoles | organic-chemistry.org |

| o-Phenylenediamines, N-substituted formamides | Zinc, Poly(methylhydrosiloxane) | Benzimidazoles | organic-chemistry.org |

| 4-Nitro-1,2-phenylenediamine, Aromatic Aldehydes | Sodium Metabisulfite | 5-Nitro-2-substituted Benzimidazoles |

Reductive Transformations of Nitro Groups to Amino Functionalities

The nitro group in this compound is a versatile functional group that can be readily reduced to an amino group, providing access to 4-amino-2,5-dimethylbenzimidazole. This amino derivative serves as a valuable building block for the synthesis of more complex molecules.

Various reducing agents can be employed for this transformation. A common method involves the use of a metal catalyst, such as palladium on carbon (Pd/C), with a hydrogen source like hydrazine (B178648) hydrate (B1144303) or hydrogen gas. For instance, a process for preparing 4-amino-N,N-dimethylbenzylamine involves the reduction of 4-nitro-N,N-dimethylbenzylamine using hydrazine hydrate and a trivalent iron salt. google.com Another example is the reduction of N-(4'-nitrobenzoyl)-2,4-dinitroaniline to the corresponding triamine as a step in the synthesis of 2-(4'-aminophenyl)-5-aminobenzimidazole. google.com A one-pot procedure for converting 2-nitroamines to benzimidazoles utilizes iron powder and ammonium (B1175870) chloride to reduce the nitro group. organic-chemistry.org

The choice of reducing agent and reaction conditions is crucial to ensure the selective reduction of the nitro group without affecting other functional groups present in the molecule.

Multi-Component and One-Pot Synthetic Approaches

Multi-component reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecules like benzimidazoles in a single step, adhering to the principles of green chemistry by improving pot, atom, and step economy. nih.govnih.gov

An example of a three-component synthesis of benzimidazole derivatives involves the reaction of benzo-1,2-quinone, aldehydes, and ammonium acetate (B1210297) using an iron(III)-porphyrin catalyst. nih.gov This domino reaction proceeds through C-N bond formation and cyclization to yield the benzimidazole core. nih.gov While not directly applied to this compound, this methodology demonstrates the potential for developing a one-pot synthesis from appropriately substituted precursors. The use of imidazole as an organocatalyst has also been shown to facilitate the multi-component synthesis of various functionalized heterocycles. rsc.org

The development of a multi-component reaction for this compound would likely involve the in-situ formation of the key ortho-phenylenediamine precursor followed by cyclization.

Catalytic Systems and Their Mechanistic Roles in Benzimidazole Formation

Catalysis plays a pivotal role in modern organic synthesis, enabling efficient and selective transformations under mild conditions. nih.gov The formation of the benzimidazole ring is no exception, with both homogeneous and heterogeneous catalysts being employed to facilitate the cyclization step.

Application of Homogeneous Catalysis

Homogeneous catalysts, which are in the same phase as the reactants, offer high activity and selectivity. mpg.de In the context of benzimidazole synthesis, various homogeneous catalysts have been utilized.

Phosphoric acid has been reported as an effective and eco-friendly homogeneous catalyst for the condensation reaction of o-phenylenediamine and aromatic aldehydes to produce 1,2-disubstituted benzimidazoles. rsc.orgrsc.org The proposed mechanism suggests that the phosphoric acid activates the carbonyl group of the aldehyde, facilitating nucleophilic attack by the o-phenylenediamine. rsc.org This is followed by an intramolecular cyclization and dehydration to form the benzimidazole ring.

Metal-ligand complexes also serve as powerful homogeneous catalysts. For instance, ruthenium and manganese pincer complexes have been used in dehydrogenative coupling reactions to form N-heterocycles. mdpi.com While these are often applied to the synthesis of other heterocycles like pyrroles and imines, the underlying principle of metal-ligand cooperation in activating substrates can be applied to benzimidazole synthesis. mdpi.com The use of a calcium 4-amino-3-hydroxybenzoate complex in the presence of CO2 has also been shown to effectively catalyze the synthesis of benzimidazole from o-phenylenediamine and DMF. researchgate.net

The following table highlights some homogeneous catalytic systems used in benzimidazole synthesis:

| Catalyst | Reaction Type | Advantages | Reference |

| Phosphoric Acid | Condensation of o-phenylenediamine and aldehydes | Eco-friendly, mild conditions, high yields | rsc.orgrsc.org |

| Iron(III)-Porphyrin | Three-component reaction | One-pot, mild conditions | nih.gov |

| Calcium 4-amino-3-hydroxybenzoate/CO2 | Cyclization of o-phenylenediamine and DMF | High yield, synergistic effect | researchgate.net |

| Imidazole | Multi-component reactions | Organocatalytic, neutral conditions | rsc.org |

Process Intensification and Green Chemistry in Benzimidazole Synthesis

Process intensification aims to develop smaller, cleaner, and more energy-efficient technologies. In the context of benzimidazole synthesis, several green chemistry approaches have been explored, although specific applications to this compound are not documented.

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatic reductions in reaction times and improvements in yields. jocpr.comresearchgate.net This technology has been successfully applied to the synthesis of various nitro-substituted benzimidazoles.

For example, the cyclo-condensation of 4-nitro-o-phenylenediamine (B140028) with different phenoxyacetic acids was achieved in 2.5–3.5 minutes under microwave irradiation (400W) in the presence of an HCl catalyst, yielding 5-nitro-2-aryl substituted-1H-benzimidazoles with 82–92% yields. tandfonline.com This is a significant improvement over conventional heating, which required 3–4 hours and resulted in lower yields (58–75%). tandfonline.com Similarly, other studies report the synthesis of 5(6)-nitrobenzimidazoles under microwave irradiation, highlighting the method's efficiency. ajol.info

Table 2: Microwave-Assisted vs. Conventional Synthesis of 5-Nitro-2-aryl substituted-1H-benzimidazoles tandfonline.com

| Method | Reaction Time | Yield |

|---|---|---|

| Microwave Irradiation | 2.5–3.5 minutes | 82–92% |

| Conventional Heating | 3–4 hours | 58–75% |

A novel, metal-free route for the accelerated synthesis of benzimidazole derivatives has been developed using electrostatically charged microdroplets generated from a nano-electrospray (nESI) source. rsc.orgrsc.org Reactions between 1,2-aromatic diamines and carboxylic acids are accelerated by orders of magnitude compared to bulk reactions, occurring under ambient conditions without any added catalyst. rsc.orgrsc.org This method has been used to synthesize various benzimidazoles, including those with nitro groups. rsc.org The acceleration is attributed to the unique environment at the droplet interface, which enhances acidity and limits solvation. rsc.orgrsc.org

Solvent-free synthesis is a cornerstone of green chemistry, reducing waste and simplifying purification. The synthesis of benzimidazole derivatives has been achieved under solvent-free conditions by heating a mixture of o-phenylenediamine and an aldehyde. For instance, the reaction of o-phenylenediamine with various aldehydes in the presence of 50% nano-TiCl₄·SiO₂ at 60 °C proceeds efficiently without a solvent. farmaciajournal.com Another approach involves the simple grinding of reactants in a mortar with a pestle, followed by heating, to produce benzimidazole derivatives in good yields.

Detailed Reaction Mechanism Investigations and Kinetic Profiling

Understanding the reaction mechanism is fundamental to optimizing synthetic protocols and improving yields. Investigations into benzimidazole formation have identified key intermediates and transition states.

The classical mechanism for benzimidazole formation from o-phenylenediamine and a carboxylic acid is believed to proceed through the formation of a monoacyl derivative as a key intermediate. This intermediate then undergoes cyclization with the elimination of water.

In the context of modern techniques, studies on microdroplet synthesis have provided direct evidence for an acid-catalyzed mechanism through the mass spectrometric detection of intermediate arylamides. rsc.org The proposed mechanism involves three key steps:

Formation of a protonated carboxylic acid: The extraordinary conditions at the droplet surface lead to the formation of this highly reactive species. rsc.orgrsc.org

Accelerated bimolecular reaction: Limited solvation at the interface accelerates the reaction between the protonated acid and the diamine. rsc.orgrsc.org

Thermally assisted dehydration: The resulting amide intermediate undergoes dehydration to form the final benzimidazole product. rsc.orgrsc.org

Computational studies and NMR spectroscopy of reaction mixtures have also been used to identify proposed bis-imine intermediates during the condensation of o-phenylenediamine with aldehydes. researchgate.net These investigations provide a deeper understanding of the reaction pathways, enabling the rational design of more efficient catalytic systems for benzimidazole synthesis.

Elucidation of Catalyst-Substrate Interactions and Reaction Pathways for this compound Remains a Developing Area of Research

The specific catalytic mechanisms and intricate interactions between catalysts and the substrate this compound are not extensively documented in publicly available scientific literature. While research into the catalytic applications of related benzimidazole derivatives, particularly in palladium-catalyzed cross-coupling reactions, offers a foundational understanding, detailed mechanistic studies and reaction pathways focusing solely on this compound are yet to be thoroughly elucidated.

General studies on substituted nitrobenzimidazoles in catalysis highlight that the nature and position of substituents on the benzimidazole ring significantly influence the compound's electronic properties and, consequently, its interaction with a catalyst. For instance, in palladium-catalyzed reactions, the nitrogen atoms of the imidazole ring are known to coordinate with the palladium center, forming a catalytically active complex. The nitro group, being strongly electron-withdrawing, and the methyl groups, being electron-donating, at the 4- and 2,5-positions respectively, would uniquely modulate the electron density of the benzimidazole core of this compound, thereby affecting its binding affinity to a catalyst and the subsequent reaction steps.

The elucidation of a specific reaction pathway would typically involve a combination of experimental techniques, such as kinetic studies, in-situ spectroscopy (e.g., NMR, IR), and the isolation and characterization of reaction intermediates. Computational modeling, including Density Functional Theory (DFT) calculations, often complements experimental work by providing insights into the energies of transition states and intermediates, thus helping to map out the most plausible reaction mechanism. However, such detailed investigations specific to this compound are not readily found in the current body of scientific publications.

Further research is required to map the specific catalytic cycles involving this compound, including the precise steps of oxidative addition, transmetalation (in the case of cross-coupling reactions), and reductive elimination, and to quantify the energetic barriers of each step. Such studies would be invaluable for optimizing reaction conditions and designing more efficient catalytic systems for the synthesis and functionalization of this particular compound.

Sophisticated Structural Characterization and Spectroscopic Analysis

Solid-State Structural Determination via X-ray Crystallography

X-ray data allows for a precise conformational analysis, defining the torsion angles between different parts of the molecule as they exist in the crystal. For 2,5-Dimethyl-4-nitrobenzimidazole, key conformational parameters would include the planarity of the benzimidazole (B57391) ring system and the torsion angle of the nitro group relative to the benzene (B151609) ring. In many para-substituted nitrobenzene (B124822) derivatives, the nitro group can be twisted out of the plane of the benzene ring due to steric effects or specific intermolecular packing forces in the crystal. mdpi.com The exact conformation of this compound in the solid state is unknown due to the lack of crystallographic data.

Advanced Solution-State Spectroscopic Techniques for Molecular Architecture

Spectroscopic methods are vital for confirming the molecular structure of a compound in solution and for identifying its constituent functional groups.

NMR spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei (primarily ¹H and ¹³C) within a molecule, providing information on connectivity and structure. A detailed analysis requires the assignment of chemical shifts (δ) for each unique proton and carbon atom.

Specific ¹H NMR, ¹³C NMR, or 2D NMR experimental data for this compound could not be located in the surveyed literature. For related compounds like 5-nitrobenzimidazole (B188599), typical ¹H NMR spectra in DMSO-d₆ show signals in the aromatic region (around δ 7.8-8.6 ppm) and a broad signal for the N-H proton at a much lower field (around δ 13.1 ppm). guidechem.com A full assignment for this compound would require experimental data.

Table 1: Anticipated NMR Data (Hypothetical) This table illustrates the type of data that would be generated from NMR analysis. The values are for illustrative purposes only and are not based on experimental results.

| ¹H NMR | ¹³C NMR | | :--- | :--- | | Chemical Shift (ppm) | Assignment | Chemical Shift (ppm) | Assignment | | --- | Aromatic H | --- | Aromatic C-NO₂ | | --- | Aromatic H | --- | Aromatic C | | --- | Imidazole (B134444) H | --- | Aromatic C | | --- | -CH₃ | --- | Aromatic C | | --- | -CH₃ | --- | Imidazole C | | --- | N-H | --- | -CH₃ | | | | --- | -CH₃ |

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds.

While specific FTIR and Raman spectra for this compound are not available in the reviewed sources, the expected spectra would feature characteristic absorption bands. For nitroaromatic compounds, strong characteristic bands for asymmetric and symmetric stretching of the N-O bonds in the nitro group (NO₂) are typically observed. The benzimidazole ring would show characteristic C=N, C=C, and C-N stretching vibrations, as well as N-H stretching and bending modes.

Table 2: Expected Vibrational Frequencies for Key Functional Groups This table lists the general frequency ranges for the functional groups expected in the molecule.

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

|---|---|---|

| N-H (Imidazole) | Stretching | 3200-3500 |

| C-H (Aromatic) | Stretching | 3000-3100 |

| C-H (Methyl) | Stretching | 2850-3000 |

| C=N / C=C (Ring) | Stretching | 1450-1650 |

| NO₂ | Asymmetric Stretching | 1500-1570 |

| NO₂ | Symmetric Stretching | 1300-1370 |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern. The molecular formula of this compound is C₉H₉N₃O₂, corresponding to a monoisotopic mass of 191.0695 Da.

An experimental mass spectrum for this compound was not found in the literature searched. The analysis would be expected to show a molecular ion peak [M]⁺ or a protonated molecular peak [M+H]⁺ confirming the molecular weight. The fragmentation pattern would likely involve the loss of the nitro group (NO₂) or other small neutral molecules, providing clues to the compound's structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Typically, the UV-Vis spectra of such compounds are dominated by π → π* and n → π* transitions. The benzimidazole ring system, being aromatic, possesses a conjugated π-electron system. The presence of the nitro group (-NO₂) as a substituent significantly influences the electronic structure and, consequently, the absorption spectrum. The nitro group acts as a strong electron-withdrawing group and a chromophore, introducing n → π* transitions and modifying the π → π* transitions of the parent benzimidazole moiety.

The expected electronic transitions for this compound would include:

π → π transitions:* These are typically high-intensity absorptions arising from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated system of the benzene and imidazole rings. For similar nitroaromatic molecules, strong absorptions attributed to π → π* transitions involving the nitro and benzene groups are observed around 250 nm. rsc.orgresearchgate.net Another π → π* transition of intermediate intensity, primarily associated with the arene (benzene) part of the molecule, may appear around 300 nm. rsc.org

n → π transitions:* These are typically low-intensity absorptions resulting from the excitation of an electron from a non-bonding orbital (the lone pairs on the nitrogen atoms of the imidazole ring and the oxygen atoms of the nitro group) to a π* antibonding orbital. These transitions are characteristically weak (low molar absorptivity) and appear at longer wavelengths. For nitro-substituted aromatic compounds, these transitions are often observed around 350 nm. rsc.orgresearchgate.net

The solvent environment can influence the position of these absorption bands. For n → π* transitions, a blue shift (a shift to shorter wavelengths) is often observed when the solvent polarity is increased.

Table 1: Expected UV-Vis Absorption Data and Electronic Transitions for this compound (based on analogous compounds)

| Expected λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition Type | Associated Moiety | Reference |

| ~250 | High (~10,000) | π → π | Benzene ring / Nitro group | rsc.org, researchgate.net |

| ~300 | Intermediate (~1,000) | π → π | Arene (Benzene ring) | rsc.org |

| ~350 | Low (~100) | n → π* | Nitro group / Imidazole Nitrogens | rsc.org, researchgate.net |

Tautomerism and Isomeric Equilibrium Studies in Solution and Solid State

Annular prototropic tautomerism is a fundamental characteristic of N-unsubstituted benzimidazoles. beilstein-journals.org In this compound, the migratory proton on the imidazole ring can reside on either of the two nitrogen atoms, leading to a dynamic equilibrium between two tautomeric forms: 2,5-Dimethyl-4-nitro-1H-benzimidazole and 2,6-Dimethyl-7-nitro-1H-benzimidazole .

The position of this equilibrium is a critical factor influencing the compound's chemical and physical properties. It can be affected by various factors including the physical state (solution or solid), solvent polarity, temperature, and the electronic effects of the substituents on the benzimidazole core. researchgate.netbas.bg In the case of this compound, the strong electron-withdrawing nature of the nitro group at position 4 (or 7 in the tautomer) and the electron-donating effect of the methyl groups at positions 2 and 5 (or 2 and 6) play a significant role in determining the relative stability of the two tautomers.

Spectroscopic and Computational Approaches to Tautomeric Preference

The study of tautomeric equilibrium requires sophisticated analytical techniques capable of distinguishing between or measuring the averaged properties of the rapidly interconverting isomers. A combination of spectroscopic methods and computational modeling is the most powerful approach to elucidate the tautomeric preference. researchgate.netresearchgate.net

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁵N NMR are invaluable tools for studying tautomerism. In solution, if the proton exchange is fast on the NMR timescale, the spectra will show a set of averaged signals for the atoms in the tautomeric positions (e.g., C4/C7, C5/C6, C3a/C7a). beilstein-journals.org However, in solvents that can slow down the proton transfer, or at low temperatures, signal broadening or the appearance of distinct signals for each tautomer may be observed. In the solid state, where molecular motion is restricted, techniques like ¹³C and ¹⁵N Cross-Polarization Magic Angle Spinning (CPMAS) NMR can resolve separate signals for the non-equivalent carbons and nitrogens of a single, "blocked" tautomer, providing definitive structural information. beilstein-journals.org

Mass Spectrometry (MS): In the gas phase, mass spectrometry and its fragmentation patterns can sometimes provide insights into the predominant tautomeric form, as different tautomers may follow distinct fragmentation pathways. bas.bg

Computational Approaches:

Density Functional Theory (DFT): Quantum chemical calculations, particularly using Density Functional Theory (DFT), are widely employed to model the tautomers and predict their relative stabilities. researchgate.netbohrium.comresearchgate.net By calculating the ground-state energies of both the 4-nitro and 7-nitro tautomers, the equilibrium constant (KT) can be estimated. These calculations can be performed for isolated molecules (gas phase) or by incorporating solvent effects using models like the Solvation Model based on Density (SMD). researchgate.net Theoretical calculations on related 2-aryl-5(or 6)-nitrobenzimidazoles have shown that the tautomer where the nitro group is in the 6-position is generally the most stable. researchgate.net Similar calculations for this compound would be necessary to determine its specific tautomeric preference.

Simulation of Spectra: A powerful validation method involves using computational results to simulate spectra. For instance, theoretical NMR chemical shifts can be calculated using methods like Gauge-Including Atomic Orbital (GIAO) and compared with experimental data. beilstein-journals.org Similarly, time-dependent DFT (TD-DFT) can be used to calculate theoretical UV-Vis spectra for each tautomer, and the weighted sum can be compared with the experimental spectrum to assess the tautomeric ratio in solution. researchgate.net

Purity Assessment and Quantitative Analysis Methodologies

Ensuring the purity of this compound is critical for its application in research and development. A robust analytical methodology is required for its quantitative determination and for the identification and quantification of any impurities, such as starting materials, by-products, or isomers. High-Performance Liquid Chromatography (HPLC) is a standard and highly suitable technique for this purpose. merckmillipore.com

A typical method would involve reversed-phase HPLC coupled with an ultraviolet (UV) detector. The principle of this method is the separation of the main compound from its impurities based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The UV detector is set to a wavelength where the target compound exhibits strong absorbance (e.g., one of its π → π* transition maxima, ~250 nm), ensuring high sensitivity.

The method would be validated for specificity, linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ) according to standard guidelines. Quantification is achieved by comparing the peak area of the analyte in a sample to that of a certified reference standard of known concentration.

Table 2: General Methodology for Purity Assessment by HPLC

| Parameter | Description |

| Instrumentation | High-Performance Liquid Chromatograph with a UV-Vis Detector |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) |

| Flow Rate | Typically 1.0 mL/min |

| Detection Wavelength | Set at a λmax of the compound, e.g., ~250 nm |

| Injection Volume | Typically 10-20 µL |

| Quantification | External standard method using a calibration curve generated from reference standards |

Computational Chemistry and Theoretical Modeling of Nitrobenzimidazoles

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. These methods, particularly Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure and predicting the reactivity of nitrobenzimidazole derivatives.

Density Functional Theory (DFT) for Molecular Orbital Analysis (HOMO-LUMO)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. researchgate.net A key aspect of this analysis involves the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity, kinetic stability, and optical properties. researchgate.netbiomedres.us A smaller gap suggests higher reactivity, as it is energetically more favorable to move electrons from the HOMO to the LUMO. biomedres.us

The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. researchgate.net Analysis of the HOMO-LUMO gap can reveal the charge transfer interactions occurring within a molecule. scirp.org For instance, in a study of various nitrobenzimidazole derivatives, the HOMO-LUMO energy gap was used to explain the chemical reactivity of the molecules.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Quinoline | -6.646 | -1.816 | 4.83 |

| Naproxen | - | - | 4.4665 |

| Naproxen Degradant D3 | - | - | 2.0028 |

| This table presents HOMO-LUMO energy gap data for related compounds to provide context for the reactivity of nitro-containing heterocyclic structures. Data for 2,5-Dimethyl-4-nitrobenzimidazole is not currently available in the public domain. |

Prediction of Spectroscopic Parameters and Chemical Shifts

Computational methods, particularly DFT, are also employed to predict various spectroscopic parameters, such as vibrational frequencies (IR) and nuclear magnetic resonance (NMR) chemical shifts. nih.gov These theoretical predictions are invaluable for interpreting experimental spectra and confirming the molecular structure of newly synthesized compounds. researchgate.net By comparing the computed spectra with experimental data, researchers can gain confidence in the assigned structure and understand the vibrational modes of the molecule. For example, the calculated vibrational frequencies and ¹H NMR chemical shifts for diorganotin(IV) 2-chloridophenylacetohydroxamate complexes substantiated their molecular structures. nih.gov

Thermochemical Stability and Reaction Energetics

Quantum chemical calculations can provide insights into the thermochemical stability and reaction energetics of nitrobenzimidazole derivatives. tandfonline.com By calculating parameters such as the enthalpy of formation, researchers can assess the energetic properties of these compounds. For instance, a theoretical study on benzimidazole (B57391) derivatives as energetic materials highlighted their potential applications as thermostable high-energy materials. researchgate.net The standard molar enthalpies of formation in both crystalline and gaseous states have been determined for related compounds like 2,5-dimethyl-1-phenylpyrrole (B1583750) and 2,5-dimethyl-1-(4-nitrophenyl)pyrrole using a combination of experimental and computational methods. nih.gov

Molecular Dynamics and Conformational Sampling Studies

Molecular dynamics (MD) simulations are a powerful tool for studying the conformational flexibility and dynamic behavior of molecules over time. These simulations can reveal how a molecule like this compound might change its shape and how these changes could influence its interactions with biological targets. The conformational landscape of a molecule is crucial for its biological function, as different conformations can exhibit different binding affinities and specificities. nih.gov For example, MD simulations have been used to investigate the conformational ensemble of cytochrome P450 enzymes, which are important in drug metabolism, revealing the interplay between conformational variability and functional interactions. nih.gov

Molecular Docking and Receptor Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used in drug discovery to screen virtual libraries of compounds against a specific protein target and to predict the binding mode and affinity of a ligand.

Ligand-Protein Binding Mode Prediction

Molecular docking studies have been instrumental in predicting the binding modes of nitrobenzimidazole derivatives with various protein targets, providing a rationale for their observed biological activities.

AT-2 Receptor: In a study on 5-nitrobenzimidazole (B188599) derivatives, molecular docking was used to investigate their interaction with the angiotensin II type 2 (AT-2) receptor, a target for antihypertensive drugs. The docking scores of the designed molecules ranged from -14.39 to -36.16, with the compound BDZ6 showing the highest negative dock score, indicating a stable drug-receptor complex.

14α-Demethylase: This enzyme is a key target for antifungal agents. Molecular docking of melatonin (B1676174) and isatin (B1672199) based azole derivatives with lanosterol (B1674476) 14α-demethylase (PDB ID: 5v5z) was performed to evaluate their potential as antifungal agents. nih.gov This highlights the utility of docking in identifying potential inhibitors for this enzyme class.

HIV-1 Reverse Transcriptase: HIV-1 reverse transcriptase (RT) is a crucial enzyme for the replication of the human immunodeficiency virus and a major target for antiviral drugs. nih.govnih.gov Molecular docking has been extensively used to study the interactions of various inhibitors with both wild-type and mutant forms of HIV-1 RT. nih.govmdpi.com For instance, docking studies of phytochemicals with HIV-1 RT (PDB ID: 1REV) have identified natural compounds with promising binding energies. nih.gov Similarly, docking of lawsone Mannich bases against the RNase H domain of HIV-1 RT revealed binding energies that correlated with their inhibitory activities. mdpi.com

In Silico Assessment of Target Affinity

The affinity of a ligand for its biological target is a critical determinant of its potential therapeutic efficacy. In silico methods, particularly molecular docking, are instrumental in predicting and analyzing these interactions. For nitrobenzimidazole derivatives, docking studies have been employed to elucidate their binding modes and affinities with various receptors.

One such study focused on a series of 5-nitrobenzimidazole derivatives and their interaction with the AT-2 receptor, a key component in the renin-angiotensin system. The primary objective of these docking studies was to predict the binding affinity and identify the key molecular interactions driving the ligand-receptor recognition. The docking scores, which are indicative of the binding affinity, for a set of designed 5-nitrobenzimidazole derivatives ranged from -14.39 to -36.16. A lower docking score generally suggests a more favorable binding interaction.

The analysis of the docked poses reveals the specific interactions that contribute to the stability of the ligand-receptor complex. For instance, the compound with the highest negative dock score, indicating the most stable complex, was found to engage in hydrophobic interactions with several key amino acid residues within the receptor's binding pocket, including Lys67, Arg69, Thr70, Arg147, Ala246, Glu247, Val250, Ser334, Val345, and Pro347. This detailed understanding of molecular interactions at the atomic level is invaluable for the rational design of more potent and selective inhibitors.

| Compound Series | Docking Score Range | Key Interacting Residues |

|---|---|---|

| 5-Nitrobenzimidazoles | -14.39 to -36.16 | Lys67, Arg69, Thr70, Arg147, Ala246, Glu247, Val250, Ser334, Val345, Pro347 |

Virtual Screening and Cheminformatics-Driven Library Design

Virtual screening has emerged as a cornerstone of modern drug discovery, enabling the rapid and cost-effective identification of promising lead compounds from vast chemical libraries. frontiersin.orggreenpharma.com This computational technique involves the screening of large databases of chemical structures against a specific biological target to identify molecules with a high probability of binding. frontiersin.org For benzimidazole derivatives, virtual screening has been successfully applied to identify potential inhibitors for a variety of targets. nih.govmdpi.comnih.gov

The process typically begins with the creation of a library of compounds, which can be derived from commercial databases or designed based on a specific chemical scaffold, such as the nitrobenzimidazole core. greenpharma.com This library is then computationally screened against the three-dimensional structure of the target protein. The screening process often employs a hierarchical approach, starting with rapid filtering methods based on physicochemical properties and substructure matching, followed by more computationally intensive molecular docking simulations for the most promising candidates. frontiersin.org

Cheminformatics plays a crucial role in this process, not only in managing and analyzing large chemical datasets but also in designing focused libraries with enhanced probabilities of containing active compounds. By analyzing the structure-activity relationships of known benzimidazole inhibitors, cheminformatics tools can be used to generate novel derivatives with optimized properties. nih.gov This data-driven approach accelerates the discovery of new lead compounds and reduces the number of molecules that need to be synthesized and tested experimentally.

Potential Energy Surface (PES) Mapping for Reaction Pathways

Understanding the reaction mechanisms of nitrobenzimidazole derivatives is fundamental to controlling their synthesis and predicting their stability and reactivity. Potential Energy Surface (PES) mapping is a powerful theoretical tool used to investigate the energetics and pathways of chemical reactions. dtic.milresearchgate.netusu.edu A PES provides a multidimensional representation of the energy of a molecular system as a function of its geometry.

By mapping the PES, chemists can identify key stationary points, including reactants, products, intermediates, and transition states. researchgate.net The energy differences between these points provide crucial information about the thermodynamics and kinetics of the reaction. For instance, the height of the energy barrier of the transition state determines the reaction rate.

In the context of nitro-containing compounds, PES mapping has been used to study decomposition pathways. dtic.mil For example, a computational study on the decomposition of a related nitro compound modeled the reaction via both catalyzed and uncatalyzed pathways. researchgate.net The study identified a Meisenheimer complex as a key intermediate and calculated the energy barriers for its formation and decomposition. researchgate.net For the uncatalyzed reaction, the decomposition of the intermediate was the rate-determining step with a barrier of approximately 28 kcal/mol. researchgate.net However, with a base catalyst, this barrier was significantly reduced to about 14.8 kcal/mol, making the initial formation of the complex the slower step. researchgate.net

Such detailed mechanistic insights derived from PES mapping are invaluable for optimizing reaction conditions, designing more stable nitrobenzimidazole derivatives, and understanding their metabolic fate.

| Reaction Pathway | Rate-Determining Step | Calculated Energy Barrier (kcal/mol) |

|---|---|---|

| Uncatalyzed | Decomposition of Meisenheimer complex | ~28 |

| Base-catalyzed | Formation of Meisenheimer complex | ~14.8 |

Pharmacological and Biological Research Applications

Investigation of Anticancer Activity and Antiproliferative Mechanisms

Nitroimidazole and benzimidazole (B57391) derivatives are recognized for their potential as anticancer agents, with research demonstrating their ability to inhibit the growth of various cancer cell lines through diverse mechanisms. researchgate.netnih.gov

The antiproliferative effects of benzimidazole derivatives have been evaluated against a wide array of human cancer cell lines. Studies have shown that certain substituted nitrobenzimidazoles exhibit significant cytotoxic activity. For instance, a series of N-substituted 6-nitro-1H-benzimidazole derivatives demonstrated potent anticancer activity against five different cell lines, with some compounds showing efficacy comparable to the chemotherapy drug paclitaxel. nih.gov

Research has specifically highlighted the activity of this class of compounds against human colon cancer. Novel near-infrared (NIR) fluorescent imaging agents incorporating a 2-nitroimidazole (B3424786) moiety have been developed for visualizing and evaluating hypoxia, a key characteristic of solid tumors like colon cancer. nih.gov In vitro studies using the human colon cancer cell line SW620 showed that these agents have significantly higher uptake in hypoxic tumor cells compared to normal cells. nih.gov Furthermore, other benzimidazole derivatives have been shown to possess antitumour activity in various cancer cell lines, including those of the colon. nih.gov For example, the compound MS-247, a complex benzimidazole derivative, showed activity against 17 tumor xenografts, including colon cancer. nih.gov

Table 1: Anticancer Activity of Selected Benzimidazole Derivatives

| Compound/Derivative Class | Cancer Cell Line(s) | Observed Effect | Reference |

|---|---|---|---|

| N-substituted 6-nitro-1H-benzimidazoles | Five human cancer cell lines | IC₅₀ values ranging from 1.84 to 10.28 µg/mL | nih.gov |

| MS-247 | Colon, lung, breast, etc. | Antitumor activity | nih.gov |

| Imidazo[1,5-a]pyridine-benzimidazole hybrid (Compound 5l) | 60 human cancer cell lines | GI₅₀ values from 0.43 to 7.73 μmol/L | nih.gov |

| N-alkyl-nitroimidazoles | MDA-MB231 (Breast), A549 (Lung) | LC₅₀ as low as 16.7 µM in MDA-MB231 cells | openmedicinalchemistryjournal.com |

| Nitroimidazole-based NIR agents | SW620 (Colon) | Higher uptake in hypoxic tumor cells | nih.gov |

The anticancer effects of benzimidazole derivatives are attributed to their interaction with various cellular targets and modulation of key signaling pathways. One of the primary mechanisms involves the inhibition of tubulin polymerization, which disrupts microtubule formation, leading to cell cycle arrest in the G2-M phase and subsequent apoptosis. researchgate.netnih.gov For example, compound 5l, an imidazo[1,5-a]pyridine-benzimidazole hybrid, exerts its cytotoxic effects by binding to the colchicine (B1669291) binding site of tubulin. nih.gov

Molecular docking studies have predicted that dihydrofolate reductase (DHFR) and vascular endothelial growth factor receptor 2 (VEGFR-2) are potential targets for nitrobenzimidazole derivatives. nih.gov Other research has focused on hypoxia-activated prodrugs; compounds like Evofosfamide, which contains a 2-nitroimidazole component, are activated in the low-oxygen environment of solid tumors to release a DNA-crosslinking agent. nih.gov Additionally, some benzimidazole derivatives have been found to act as aromatase inhibitors, which is relevant for hormone-dependent cancers. nih.gov

Evaluation of Antiparasitic Efficacy

Nitroimidazole compounds are well-established antiparasitic agents, forming the basis of drugs used to treat infections caused by protozoa. nih.govnih.gov Research into various nitrobenzimidazole derivatives has confirmed and expanded upon this activity, showing efficacy against a range of pathogenic protozoa.

The therapeutic utility of nitro-substituted imidazoles against anaerobic protozoal pathogens is extensive.

Trichomonas vaginalis : This parasite, the causative agent of trichomoniasis, is commonly treated with 5-nitroimidazoles like metronidazole (B1676534). mdpi.comnih.gov However, the emergence of resistant strains has prompted the search for new agents. mdpi.comnih.gov Studies on 6-nitro-1H-benzimidazole derivatives have identified compounds with potent trichomonacidal activity, with some showing IC₅₀ values as low as 4.8 μM. mdpi.com

Giardia intestinalis (lamblia) : Giardiasis, an intestinal infection, is also treated with 5-nitroimidazoles. nih.govmdpi.com Research has re-examined older nitroimidazole carboxamides and synthesized new derivatives, identifying several compounds more potent than metronidazole against G. lamblia. nih.gov

Toxoplasma gondii : Toxoplasmosis is a widespread parasitic disease. researchgate.netnih.gov The standard therapy has limitations, driving research into new chemotherapeutics. researchgate.netnih.gov Various studies have shown that nitroimidazole and benzimidazole derivatives can effectively inhibit T. gondii. Thiazolidinone derivatives containing a 4-nitrobenzylidene group eliminated intracellular parasites in Vero cells. researchgate.net Other research identified a 1,2,4-triazole-based compound that showed a high selectivity index against T. gondii compared to standard therapies. nih.govresearchgate.net A 2-nitroimidazole compound demonstrated an IC₅₀ value of 5.43 μM against the parasite in vitro. brieflands.com

Leishmania major : While research on benzimidazoles against Leishmania is less specific in the provided context, related nitro-heterocyclic compounds have shown promise. A series of 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amines exhibited good anti-leishmanial activity against the promastigote form of L. major. nih.gov

Table 2: Antiparasitic Activity of Selected Nitroimidazole and Benzimidazole Derivatives

| Compound/Derivative Class | Pathogen | Activity Metric | Finding | Reference |

|---|---|---|---|---|

| 6-Nitro-1H-benzimidazole (O2N-BZM9) | Trichomonas vaginalis | IC₅₀ | 4.8 µM | mdpi.com |

| 2-Nitroimidazole | Toxoplasma gondii | IC₅₀ | 5.43 µM | brieflands.com |

| 4-Thiazolidinones (with 4-nitrobenzylidene) | Toxoplasma gondii | IC₅₀ | 0.05 to 1 mM against intracellular parasites | researchgate.net |

| 1,2,4-Triazole-based compound (20b) | Toxoplasma gondii | Selectivity Index | 70.72 (highly selective) | nih.govresearchgate.net |

| Nitroimidazole carboxamides | Giardia lamblia | Potency | Several compounds more potent than metronidazole | nih.gov |

The mechanism of action for nitroimidazole-based antiparasitic drugs is generally linked to the reductive activation of the nitro group within the anaerobic or microaerophilic environment of the parasite. nih.govnih.gov This process generates cytotoxic metabolites and reactive nitrogen species that damage essential biomolecules, such as DNA, leading to cell death.

In Trichomonas vaginalis, treatment with a 6-nitro-1H-benzimidazole derivative led to the overexpression of genes involved in redox balance (NADHOX, G6PD::6PGL) and a decrease in the expression of structural genes like actin (ACT) and tubulin (TUB), likely affecting the parasite's morphology and motility. mdpi.com For Toxoplasma gondii, some compounds are believed to work by inhibiting the parasite's replication within host cells, ultimately leading to the elimination of intracellular tachyzoites. researchgate.net Research on the natural product Licarin-B showed it was effective against T. gondii by damaging the parasite's mitochondria and activating autophagy. nih.gov

Assessment of Antimicrobial Potency (Antibacterial and Antifungal)

The benzimidazole scaffold is a cornerstone in the development of antimicrobial agents. researchgate.netorientjchem.org Derivatives of 2,5-disubstituted benzimidazoles, including those with nitro groups, have been synthesized and evaluated for their activity against a spectrum of bacteria and fungi. nih.gov

Studies have demonstrated that these compounds possess broad-spectrum activity. For instance, a series of seventeen novel 2,5-disubstituted benzimidazole derivatives were tested, with several exhibiting good antifungal and broad-spectrum antibacterial activity. nih.gov The minimal inhibitory concentration (MIC) for antibacterial activity was as low as 2 μg/mL, and for antifungal activity, it was 4 μg/mL. nih.gov

The antimicrobial efficacy is highly dependent on the nature and position of the substituents on the benzimidazole ring. nih.gov The synthesis of 5-(diethylamino)-2-(5-nitro-1H-benzimidazol-2-yl)phenol and its metal complexes showed that these compounds have significant in vitro activity against E. coli (Gram-negative), S. aureus (Gram-positive), C. albicans, and A. niger. nih.gov Similarly, other synthesized nitrobenzimidazole derivatives have shown appreciable activity against B. cereus and E. coli. orientjchem.org

Table 3: Antimicrobial Activity of Selected Benzimidazole Derivatives

| Compound/Derivative Class | Microorganism(s) | Activity Metric | Result | Reference |

|---|---|---|---|---|

| 2,5-Disubstituted benzimidazoles | Bacteria & Fungi | MIC | 2 μg/mL (antibacterial), 4 μg/mL (antifungal) | nih.gov |

| 5-(diethylamino)-2-(5-nitro-1H-benzimidazol-2-yl)phenol metal complexes | E. coli, S. aureus, C. albicans, A. niger | MIC | Significant inhibition observed | nih.gov |

| 2-(5-nitro-1-H-benzo[d]imidazole-2-yl) phenol | E. coli | Zone of Inhibition | Good antibacterial activity | orientjchem.org |

| (5-nitro-2-phenyl-1H-benzoimidazole) | B. cereus | Zone of Inhibition | Equipotent to standard drug (Streptomycin) | orientjchem.org |

Spectrum of Activity Against Gram-Positive and Gram-Negative Bacteria

Research into 2,5-disubstituted benzimidazole derivatives has revealed their potential as antibacterial agents. nih.gov Studies have shown that these compounds exhibit favorable broad-spectrum antibacterial activity. nih.gov Specifically, certain derivatives have demonstrated significant efficacy against both Gram-positive and Gram-negative bacteria. nih.govdovepress.com The structure of these compounds, including the nature and position of substituents, plays a crucial role in determining their antibacterial effectiveness. nih.gov For instance, some benzyl (B1604629) bromide derivatives have shown high activity against Gram-positive cocci like Staphylococcus aureus, Streptococcus pyogenes, and Enterococcus faecalis, and moderate activity against Gram-negative bacteria such as Escherichia coli, Citrobacter freundii, Klebsiella pneumoniae, and Salmonella typhi. dovepress.com

While some benzimidazole derivatives show potent activity against efflux-deficient strains of Gram-negative bacteria, their efficacy can be diminished against wild-type strains with intact efflux pump systems. nih.gov However, combining these compounds with agents like colistin (B93849) has been shown to partially restore their antibacterial activity against resistant Gram-negative bacteria, including E. coli, K. pneumoniae, Acinetobacter baumannii, and Pseudomonas aeruginosa. nih.gov This suggests a synergistic effect that could be further explored for overcoming bacterial resistance. nih.gov

The minimum inhibitory concentration (MIC) is a key measure of antibacterial potency. For some 2,5-disubstituted benzimidazole derivatives, the lowest reported MIC against bacteria is 2 μg/mL. nih.gov

Table 1: Antibacterial Activity of Benzimidazole Derivatives

| Bacterial Type | Examples of Susceptible Bacteria | Observed Activity |

|---|---|---|

| Gram-Positive | Staphylococcus aureus, Streptococcus pyogenes, Enterococcus faecalis | High dovepress.com |

Antifungal Efficacy Against Diverse Fungal Species (e.g., Aspergillus niger, Candida albicans)

Benzimidazole derivatives have also been extensively studied for their antifungal properties. orientjchem.org Research has shown that 2,5-disubstituted benzimidazoles can exhibit good antifungal activity. nih.gov Notably, some of these compounds have shown efficacy against a range of fungal species, including Aspergillus niger and Candida albicans. nih.govresearchgate.net The antifungal activity of these compounds is also structure-dependent, with different substituents influencing their potency. nih.gov

Studies have reported a minimum inhibitory concentration (MIC) as low as 4 μg/mL for certain 2,5-disubstituted benzimidazole derivatives against fungal pathogens. nih.gov Some synthetic benzyl bromide derivatives have demonstrated high effectiveness against C. albicans and C. krusei, and in some cases, against A. niger. dovepress.com The mechanism of action for some antifungal agents involves the disruption of the fungal cell membrane, leading to increased permeability and leakage of cellular contents. nih.gov

Table 2: Antifungal Activity of Benzimidazole Derivatives

| Fungal Species | Observed Activity |

|---|---|

| Aspergillus niger | Effective nih.govdovepress.comresearchgate.net |

| Candida albicans | Effective nih.govdovepress.comresearchgate.net |

Anti-Inflammatory and Analgesic Research

The benzimidazole scaffold is a key feature in various compounds investigated for their anti-inflammatory and analgesic properties. tandfonline.comnih.gov Research has explored the potential of nitrobenzimidazole derivatives in this area. tandfonline.com Some benzimidazole derivatives have shown promising anti-inflammatory effects in both in vitro and in vivo models. nih.gov The mechanism of action for some of these compounds involves the inhibition of enzymes like cyclooxygenase (COX), which are crucial in the inflammatory pathway. nih.govmdpi.com

In the realm of pain management, certain 5-nitrobenzimidazole (B188599) derivatives have been evaluated for their analgesic activity. researchgate.netjocpr.com Studies using methods like the tail-flick test in mice have shown that some of these compounds exhibit significant analgesic effects. researchgate.netjocpr.com For instance, one study found that a particular 2-(2-nitro-phenyl)-1H-benzimidazole 5-carboxylic acid derivative displayed notable naloxone-sensitive analgesic activity, suggesting a central mechanism of action. nih.govresearchgate.net

Antihypertensive and Vasorelaxant Potential

The potential of benzimidazole derivatives as antihypertensive agents has been a subject of research. Some 5-nitrobenzimidazole derivatives have been synthesized and evaluated for their vasorelaxant activity, which is a key component of lowering blood pressure.

In ex vivo studies using rat aorta rings, certain 5-nitrobenzimidazole compounds have demonstrated good vasorelaxant potency. The mechanism of this vasodilation can be concentration-dependent and partially endothelium-dependent. The presence of nitro groups and other small oxygenated radicals on the phenyl ring appears to be important for the bioactivity of these compounds.

A significant area of investigation for the antihypertensive effects of benzimidazole derivatives is their interaction with the renin-angiotensin system, specifically the angiotensin II (Ang II) receptors. nih.gov Ang II receptors are key regulators of blood pressure, and their modulation is a therapeutic target for hypertension. nih.gov

Docking studies have been employed to investigate the interaction of 5-nitrobenzimidazole derivatives with the AT1 receptor, a subtype of the angiotensin II receptor. Furthermore, other research has shown that certain 2-alkyl benzimidazole derivatives can act as angiotensin II receptor antagonists, displacing Ang II in binding studies and antagonizing its hypertensive effects in vivo. nih.gov

Antiviral Activity Research (e.g., HIV-1 Reverse Transcriptase Inhibition)

Benzimidazole derivatives have emerged as a promising class of compounds in the search for new antiviral agents, particularly as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. uctm.edu The reverse transcriptase (RT) enzyme is crucial for the replication of the HIV-1 genome. mdpi.com NNRTIs bind to an allosteric site on the enzyme, causing a conformational change that inhibits its function. uctm.edumdpi.com

Several studies have identified benzimidazole-based compounds that effectively inhibit HIV-1 RT. uctm.eduresearchgate.net The structure of these compounds is critical for their activity, with specific substitutions on the benzimidazole ring significantly influencing their inhibitory potency. uctm.edu For example, some 1-benzoyl-2-aryl-1H-benzimidazole derivatives have been designed and shown to block reverse transcription in the micromolar range. researchgate.net

Enzyme Inhibition Studies (e.g., Phosphodiesterase-3, Cytochrome P450 14α-Demethylase)

The inhibitory effects of benzimidazole derivatives extend to other important enzymes beyond viral polymerases. For instance, some benzimidazoles have been investigated as inhibitors of phosphodiesterase-3 (PDE-3). Pimobendan, a benzimidazole derivative, acts as a partial inhibitor of PDE-3 and is used in the treatment of heart failure.

In the context of antifungal activity, one of the key targets is cytochrome P450 14α-demethylase (CYP51), an enzyme essential for ergosterol (B1671047) biosynthesis in fungi. The inhibition of this enzyme disrupts the fungal cell membrane integrity. Furthermore, benzimidazole derivatives have been studied for their interactions with human cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. nih.govnih.gov Understanding these interactions is vital to prevent potential drug-drug interactions. nih.gov For example, studies have investigated the role of specific CYP enzymes, such as CYP3A4, in the metabolism of benzimidazole-containing drugs. nih.gov

Antioxidant Activity and Reactive Oxygen Species Scavenging

Research into the antioxidant properties of benzimidazole derivatives has identified this heterocyclic scaffold as a promising pharmacophore for mitigating oxidative stress. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize these harmful molecules. ROS, which include superoxide (B77818) anions (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (·OH), can inflict damage upon crucial cellular components like lipids, proteins, and DNA, contributing to the pathogenesis of numerous diseases. nih.gov Consequently, the development of novel compounds with potent antioxidant and free radical scavenging capabilities is a significant focus of medicinal chemistry. nih.gov

While the broader class of nitrobenzimidazole derivatives has been investigated for its biological activities, specific and detailed research focusing solely on the antioxidant and ROS scavenging capacity of 2,5-Dimethyl-4-nitrobenzimidazole is not extensively documented in publicly available scientific literature. However, the antioxidant potential of structurally related compounds provides valuable insights.

Studies on various 2-substituted-5-nitrobenzimidazole derivatives have demonstrated significant antioxidant effects. researchgate.net In one such study, a series of these compounds were evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. researchgate.net The DPPH assay is a common and reliable method where the antioxidant compound donates an electron or hydrogen atom to the stable DPPH radical, causing a color change from deep purple to yellow, which can be measured spectrophotometrically. nih.govtandfonline.com

The results from this study revealed that several 2-substituted-5-nitrobenzimidazole compounds exhibited potent antioxidant activity, with IC₅₀ values (the concentration required to scavenge 50% of DPPH radicals) ranging from 3.17 to 7.59 µg/ml. researchgate.net Notably, these values were significantly lower than that of the standard antioxidant butylated hydroxytoluene (BHT), which had an IC₅₀ of 18.42 µg/ml, indicating a much stronger scavenging potential for these benzimidazole derivatives. researchgate.net The enhanced activity was attributed to the presence of specific substituents on the molecule. researchgate.net

The general findings suggest that the benzimidazole nucleus, particularly when substituted with a nitro group, is a key structural feature for antioxidant activity. researchgate.netnih.gov The nitro group, being an electron-withdrawing functionality, can influence the electronic environment of the molecule and may enhance its ability to stabilize free radicals.

Although direct experimental data for this compound is lacking, the consistent antioxidant and radical scavenging properties observed in closely related nitrobenzimidazole derivatives suggest that it may also possess similar activities. Further investigation is required to isolate and quantify the specific antioxidant and ROS scavenging profile of this compound.

Research Findings on Related Benzimidazole Derivatives

To provide context, the following table summarizes the antioxidant activity of some related 2-substituted-5-nitrobenzimidazole compounds as determined by the DPPH radical scavenging assay.

| Compound ID | Substituent at Position 2 | IC₅₀ (µg/ml) researchgate.net |

| 3a | 4-Chlorophenyl | 3.17 |

| 3b | 4-Bromophenyl | 3.35 |

| 3c | 4-Fluorophenyl | 3.42 |

| 3d | 4-Nitrophenyl | 7.59 |

| BHT | (Standard) | 18.42 |

Structure Activity Relationship Sar and Lead Compound Optimization

Systematic Investigation of Substituent Effects on Biological Activity

The introduction, removal, or modification of chemical groups at various positions on the benzimidazole (B57391) ring can dramatically alter a compound's potency, selectivity, and pharmacokinetic profile.

The biological effects of the 2,5-Dimethyl-4-nitrobenzimidazole scaffold are a composite of the contributions from each of its substituents. SAR studies on related compounds have illuminated the importance of each position:

C-2 Position: The C-2 position is highly amenable to modification and significantly impacts activity. In many benzimidazole series, attaching various aryl or alkyl groups at C-2 is a key strategy for modulating potency. nih.govnih.gov For this compound, the methyl group at C-2 contributes to the molecule's lipophilicity and steric profile, which can be crucial for fitting into a receptor's binding pocket.

C-4 Position: The location of the nitro group is critical. Studies on the mutagenic activity of nitroheterocyclic compounds have shown that a nitro group at the C-4 position generally results in weak or no activity, in contrast to substitutions at other positions. nih.gov This suggests that the placement of this strongly electron-withdrawing group significantly influences the molecule's electronic properties and its potential mechanism of action.

C-5 and C-6 Positions: These positions on the benzene (B151609) ring are frequently targeted for modification. Research has shown that a nitro group at C-5 can be crucial for certain biological activities, such as cyclin-dependent kinase (CDK) inhibition. nih.gov Conversely, substituting the C-6 position with electron-rich or electron-poor groups can inversely affect activity depending on the specific target. nih.gov In the case of this compound, the C-5 methyl group provides a small, lipophilic substituent that can influence binding affinity. The interplay between the C-4 nitro and C-5 methyl groups creates a specific electronic and steric environment that defines the compound's unique biological profile.

C-7 Position: Similar to the C-4 position, a nitro group at C-7 has been associated with weak mutagenic activity. nih.gov This underscores the concept that the regiochemistry of substitution is a key factor in determining the biological consequences.

nih.govnih.govnih.govnih.govnih.govnih.govnih.govnih.govnih.gov| Position | Substituent in Core Compound | General Impact of Substituents (from related compounds) | Reference |

|---|---|---|---|

| N-1 | -H (unsubstituted) | Substitution greatly influences activity; benzyl (B1604629) groups can enhance anti-inflammatory effects. | |

| C-2 | -CH₃ (Methyl) | Key position for modification; influences potency and steric interactions. | |

| C-4 | -NO₂ (Nitro) | Position is critical; a nitro group here can lead to weak biological activity compared to other positions. | |

| C-5 | -CH₃ (Methyl) | Substitution is crucial; a nitro group at C-5 can be vital for CDK inhibition. Methyl group adds lipophilicity. | |

| C-6 | -H (unsubstituted) | Activity can be inversely related to the properties of substituents at this position. | |

| C-7 | -H (unsubstituted) | A nitro group at this position has been linked to weak activity. |

QSAR represents a computational approach to formalize the SAR by creating a mathematical model that correlates the chemical structure of compounds with their biological activity. mdpi.combiolscigroup.us For benzimidazole derivatives, 3D-QSAR models have been successfully developed to predict binding affinities. nih.gov

These models typically evaluate steric and electrostatic fields, along with other descriptors like hydrophobicity, to predict the activity of novel compounds before they are synthesized. mdpi.com A robust QSAR model is characterized by high predictive ability, often validated by statistical metrics such as the cross-validated correlation coefficient (q²) and the conventional correlation coefficient (r²). For example, a good model might achieve a q² value greater than 0.6 and an r² value over 0.8. mdpi.com By applying QSAR, researchers can prioritize the synthesis of derivatives of this compound that are predicted to have the highest desired activity, thereby saving time and resources.

mdpi.commdpi.comnih.govbiolscigroup.usnih.gov| QSAR Parameter | Description | Significance in a Model | Reference |

|---|---|---|---|

| r² (Correlation Coefficient) | Measures the goodness of fit of the model for the training set data. | A value closer to 1.0 indicates a better fit. Generally, r² > 0.8 is considered good. | |

| q² (Cross-Validated r²) | Measures the predictive ability of the model for an internal test set (leave-one-out cross-validation). | A value > 0.6 suggests good predictive power and robustness. | |

| pred_r² (External Validation r²) | Measures the model's ability to predict the activity of an external set of compounds not used in model generation. | Confirms the generalizability of the QSAR model. | |

| Molecular Descriptors | Calculated properties of the molecules (e.g., steric, electronic, hydrophobic). | Identify the key physicochemical properties driving biological activity. |

Pharmacophore Development and Rational Drug Design Principles

A pharmacophore is an abstract representation of all the steric and electronic features that are necessary for a molecule to interact with a specific biological target. The benzimidazole nucleus is considered a key pharmacophore in drug design. nih.gov For a compound like this compound, a pharmacophore model would define the spatial arrangement of essential features, such as:

Hydrogen bond donors (e.g., the N-H of the imidazole (B134444) ring).

Hydrogen bond acceptors (e.g., the oxygen atoms of the nitro group).

Hydrophobic regions (e.g., the benzene ring and methyl groups).

Aromatic centers.

This model serves as a 3D query to screen large compound libraries for molecules that match the required features, or to guide the design of new derivatives that fit the model more perfectly. nih.govyoutube.com

Dual Activity-Difference (DAD) Mapping for Polypharmacological Agents

Many complex diseases involve multiple biological targets. Polypharmacological agents, or drugs that act on more than one target, can offer superior efficacy. Dual Activity-Difference (DAD) mapping is a powerful chemoinformatic tool used to visualize and analyze the SAR of compounds against two different targets simultaneously. rsc.orgresearchgate.net